molecular formula C16H23N3O2 B12216325 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide

Cat. No.: B12216325
M. Wt: 289.37 g/mol
InChI Key: BPFMCZARKSQUKI-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a hexanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide typically involves the reaction of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hexanamide side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)hexanamide

InChI

InChI=1S/C16H23N3O2/c1-4-5-6-7-14(21)19-15-17-10-11-12(18-15)8-16(2,3)9-13(11)20/h10H,4-9H2,1-3H3,(H,17,18,19,21)

InChI Key

BPFMCZARKSQUKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=NC=C2C(=N1)CC(CC2=O)(C)C

Origin of Product

United States

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